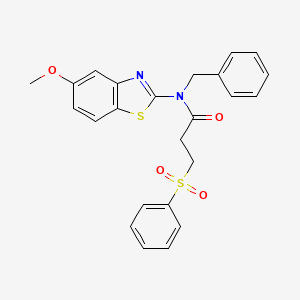![molecular formula C21H22N4O7S B2948350 N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE CAS No. 300818-52-4](/img/structure/B2948350.png)
N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide” is a chemical compound with the CAS Number 555-25-9 . It has a molecular weight of 352.36600 and a molecular formula of C14H16N4O5S . The compound is also known by other synonyms .
Synthesis Analysis
The synthesis of this compound involves the use of 2,6-dimethoxypyrimidine and 4-Acetamidobenzene . The synthetic route was mentioned in the literature by Kloetzer and Bretschneider in Monatshefte fuer Chemie, 1956 .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is substituted with two methoxy groups at the 2nd and 6th positions. This pyrimidine ring is further linked to a sulfamoyl group which is attached to a phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that this compound is a derivative of sulfadimethoxine . Sulfadimethoxine is an antibacterial agent, suggesting that this compound might also have similar properties .Physical and Chemical Properties Analysis
This compound has a density of 1.431g/cm3 . The exact boiling point, melting point, and flash point are not available . The compound has a LogP value of 3.05630, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has highlighted the significant antibacterial and antifungal properties of sulfadimethoxine (a compound related to the chemical structure ) and its derivatives. Studies have demonstrated these compounds' effectiveness against a range of microbial species, showcasing their potential as broad-spectrum antimicrobial agents. For instance, sulfonamide derivatives have been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, and some compounds have displayed antifungal activities as well (Krátký et al., 2012; Gein et al., 2020).
Herbicide Design and Molecular Docking
The compound's framework has been utilized in the design of herbicides targeting specific plant enzymes, such as acetohydroxyacid synthase (AHAS), crucial for branched-chain amino acid biosynthesis. By analyzing bioactive conformation through molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA), researchers have developed herbicidal agents with enhanced efficacy (He et al., 2007).
Protein Interaction Studies
The interaction of p-hydroxycinnamic acid derivatives with proteins such as bovine serum albumin (BSA) has been explored, with studies indicating these compounds can significantly alter BSA's conformation and binding characteristics. Such interactions are critical for understanding drug-protein interactions and developing new pharmaceuticals (Meng et al., 2012).
Synthesis and Characterization of Derivatives
The synthesis and characterization of sulfanilamide derivatives have provided insights into their potential applications in medicinal chemistry. Structural analysis and thermal properties suggest these compounds' suitability for further pharmaceutical development (Lahtinen et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of this compound are phagocytes and polymorphonuclear cells . These cells play a crucial role in the immune system, helping to protect the body from harmful pathogens.
Mode of Action
The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . This indicates its in vitro anti-inflammatory efficacy.
Biochemical Pathways
The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .
Pharmacokinetics
Observational findings, gross anatomical analysis of visceral organs, and serological tests reveal the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Result of Action
The compound’s action results in an immunomodulatory effect against generalised inflammatory response . It has been shown to have therapeutic potential for various chronic inflammatory illnesses .
Eigenschaften
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c1-29-14-7-10-16(17(11-14)30-2)20(26)22-13-5-8-15(9-6-13)33(27,28)25-18-12-19(31-3)24-21(23-18)32-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOETYZCVXCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2948269.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2948270.png)
![(2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2948272.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B2948274.png)

![1-[(3-Fluorophenyl)methyl]-5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2948280.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(1H-indol-3-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B2948283.png)
![3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2948284.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2948285.png)


